molecular formula C11H10Cl2N2OS B7539986 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide

4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide

Cat. No. B7539986
M. Wt: 289.2 g/mol
InChI Key: XHGRKJVQWQMRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide is a chemical compound with the molecular formula C13H11Cl2NOS. It is a pyrrole derivative that has been extensively studied for its potential therapeutic applications. The compound is also known by its chemical name, TAK-659, and is currently in the preclinical stage of development.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide involves the inhibition of protein kinases and toll-like receptors. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a disruption of signaling pathways that are critical for the growth and survival of cancer cells and the regulation of the immune response.
Biochemical and Physiological Effects
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to have potent biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models of cancer. The compound has also been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of protein kinases and toll-like receptors, which makes it a valuable tool for studying these enzymes and their signaling pathways. The compound is also relatively easy to synthesize and can be obtained in sufficient quantities for preclinical studies.
One limitation of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or use in certain assays. The compound also has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective inhibitors of protein kinases and toll-like receptors, which could lead to the discovery of new therapies for cancer and autoimmune diseases. Another area of research is the evaluation of the compound in clinical trials, which could provide important information on its safety and efficacy in humans. Finally, the compound could be used as a tool for studying the signaling pathways that are involved in cancer cell growth and the regulation of the immune response.

Synthesis Methods

The synthesis of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide involves a multi-step process that has been described in detail in the scientific literature. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is reacted with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to give the desired product.

Scientific Research Applications

4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. It has been shown to have potent inhibitory effects on several protein kinases, including BTK, which is involved in the development of B-cell malignancies. The compound has also been shown to inhibit the activity of TLR7 and TLR8, which are involved in the regulation of the immune response.

properties

IUPAC Name

4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-15-6-7(12)4-9(15)11(16)14-5-8-2-3-10(13)17-8/h2-4,6H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGRKJVQWQMRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCC2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.